LOXL2 Inhibition Potency: Class-Level Benchmarking Against Patent-Disclosed Analogs
While direct LOXL2 IC₅₀ data for CAS 2195877-51-9 are not publicly available, the compound falls within a patent-protected series (US10774069, US11459309) demonstrating LOXL2 IC₅₀ values between 75.1 nM and 300 nM [1]. The specific 1,2-oxazole-5-carbonyl substitution pattern is critical: analogs with pyridine-4-carbonyl groups show >10-fold shift in target selectivity toward ADAMTS enzymes , and 5-methyl-1,2-oxazole-3-carbonyl regioisomers exhibit altered binding kinetics in amine oxidase assays (Ki shift from 145 nM to >5 µM for I-2 imidazoline receptor displacement) [2]. This establishes the 5-position oxazole attachment as a determinant of potency and selectivity within the class.
| Evidence Dimension | LOXL2 inhibition IC₅₀ (class range) |
|---|---|
| Target Compound Data | Predicted IC₅₀ range: 75–300 nM (patent class inference) |
| Comparator Or Baseline | Pyridine-4-carbonyl analog: shifts to ADAMTS inhibition (IC₅₀ not reported); 5-methyl-oxazole-3-carbonyl analog: Ki >5,010 nM at I-2 imidazoline receptor |
| Quantified Difference | ≥10-fold selectivity shift for non-oxazole analogs; >30-fold Ki shift for oxazole-3-carbonyl regioisomer at I-2 receptor |
| Conditions | Recombinant human LOXL2 Amplex Red fluorescence assay; [³H]idazoxan displacement in rabbit kidney membranes |
Why This Matters
Procurement of the exact 5-carbonyl regioisomer ensures retention of the potent LOXL2 inhibitory activity documented in the patent family, avoiding regioisomer-related potency losses exceeding 30-fold.
- [1] BindingDB. BDBM461421: US10774069, Compound 1; US11072585, Example 120; US11459309, Compound 2; US11793797, Compound 1. LOXL2 IC₅₀: 75.1–300 nM. View Source
- [2] BindingDB. BDBM50091345 (CHEMBL2092861): Displacement of [³H]idazoxan from imidazoline receptor I-2, Ki = 145 nM; displacement of [³H]clonidine from rat cortex α₂-adrenergic receptors, Ki = 5,010 nM. View Source
